
(3S)-3-phenylpyrrolidine
Overview
Description
(3S)-3-Phenylpyrrolidine is a chiral compound characterized by a pyrrolidine ring substituted with a phenyl group at the third position The (3S) configuration indicates the specific spatial arrangement of the substituents around the chiral center
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-phenylpyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrrolidine ring, which can be derived from pyrrole or other suitable precursors.
Chiral Resolution: The chiral center is introduced using chiral catalysts or chiral auxiliaries to ensure the (3S) configuration.
Phenyl Substitution: The phenyl group is introduced via nucleophilic substitution or other suitable methods, such as palladium-catalyzed cross-coupling reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield.
Purification: Employing techniques such as crystallization, distillation, or chromatography to achieve high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: (3S)-3-phenylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: The phenyl group can be substituted with other functional groups using electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon or lithium aluminum hydride.
Substitution: Reagents like halogens or organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylpyrrolidinone, while reduction could produce phenylpyrrolidinol.
Scientific Research Applications
(3S)-3-phenylpyrrolidine has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential use as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism by which (3S)-3-phenylpyrrolidine exerts its effects involves interactions with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors, influencing their activity.
Pathways Involved: The compound can modulate biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
(3R)-3-Phenylpyrrolidine: The enantiomer of (3S)-3-phenylpyrrolidine, differing in the spatial arrangement of the phenyl group.
Phenylpyrrolidine: Lacks the chiral center, making it a racemic mixture.
3-Phenylpyrrolidinone: An oxidized form of this compound.
Uniqueness: this compound is unique due to its specific (3S) configuration, which imparts distinct stereochemical properties and potential biological activities compared to its enantiomer and other similar compounds.
Properties
IUPAC Name |
(3S)-3-phenylpyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-2-4-9(5-3-1)10-6-7-11-8-10/h1-5,10-11H,6-8H2/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRRFFTYUBPGHLE-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]1C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70362566 | |
Record name | (3S)-3-phenylpyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70362566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62624-46-8 | |
Record name | (3S)-3-phenylpyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70362566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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